2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide
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Description
2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O2S and its molecular weight is 366.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, ureido-substituted 4-phenylthiazole derivatives have been reported to inhibit IGF1R, a receptor that plays a crucial role in cell growth and survival .
Mode of Action
Similar compounds have been found to inhibit their targets by forming strong binding interactions . The compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds have been found to have potent cytotoxicity against certain cell lines . This suggests that the compound might have similar effects, potentially leading to cell death or inhibition of cell growth.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-9(2)8-18-14(22)13-10(3)19-16(24-13)21-15(23)20-12-6-4-5-11(17)7-12/h4-7,9H,8H2,1-3H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWCSAAAXOTEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.